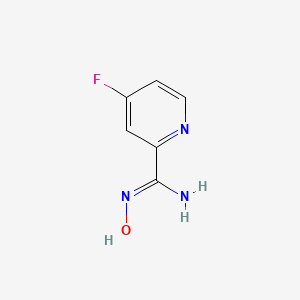
4-Fluoro-N-hydroxypicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-hydroxypicolinimidamide is a fluorinated organic compound with the molecular formula C6H6FN3O It is a derivative of picolinimidamide, where a fluorine atom is substituted at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Schiemann reaction, which involves the diazotization of 4-aminopyridine followed by fluorination using tetrafluoroborate salts . Another approach is the direct fluorination of picolinimidamide derivatives using electrophilic fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of 4-Fluoro-N-hydroxypicolinimidamide may involve large-scale Schiemann reactions or other fluorination techniques that can be scaled up. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N-hydroxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-hydroxypicolinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways. For example, fluorinated nucleosides can inhibit viral RNA polymerases by mimicking natural substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Fluoroaniline: An aromatic amine with a fluorine substituent.
Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
Uniqueness
4-Fluoro-N-hydroxypicolinimidamide is unique due to its combination of a fluorine atom and a hydroxylamine group on a pyridine ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other fluorinated compounds .
Eigenschaften
Molekularformel |
C6H6FN3O |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
4-fluoro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-2-9-5(3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI-Schlüssel |
XYOYWDHGCWCHNY-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CN=C(C=C1F)/C(=N/O)/N |
Kanonische SMILES |
C1=CN=C(C=C1F)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


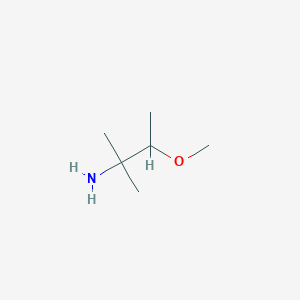

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
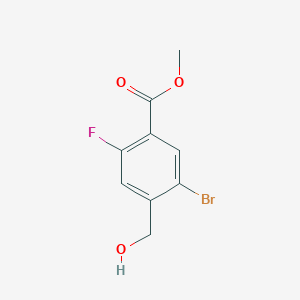
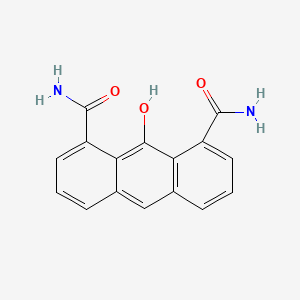
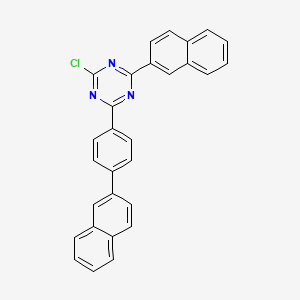
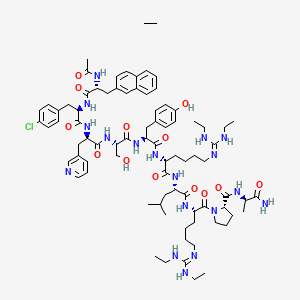
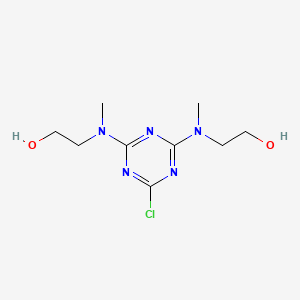

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)


![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
